ethyl 3-chloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-chloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Ethyl 3-chloro-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . Some of the primary targets of this compound include the CRTH2 receptor , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptor , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .
Mode of Action
It’s known that indole derivatives can interact with their targets and induce changes that lead to various biological activities . For example, when acting as a CRTH2 receptor antagonist, it can inhibit the receptor’s activity, potentially reducing inflammation .
Biochemical Analysis
Biochemical Properties
Ethyl 3-chloro-1H-indole-2-carboxylate, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , which may lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then dissolved in ethanol to yield ethyl 1H-indole-2-carboxylate . The chlorination of this compound at the 3-position can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized indole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
Ethyl 3-chloro-1H-indole-2-carboxylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Ethyl 3-chloro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-indole-2-carboxylate: Lacks the chlorine atom at the 3-position, resulting in different reactivity and biological activity.
3-Chloro-1H-indole-2-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
1H-indole-2-carboxylic acid: Lacks both the ethyl ester and chlorine substituents, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-chloro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGLNNFMGYNDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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